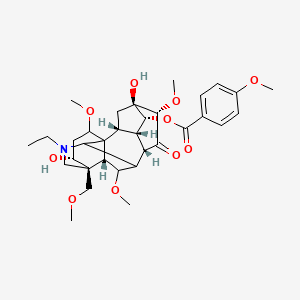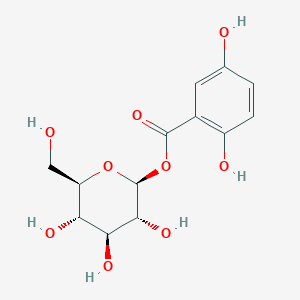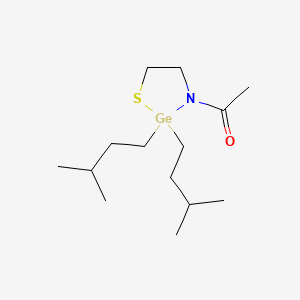
6,7-Didehydro methylprednisolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Didehydro methylprednisolone: is a synthetic glucocorticoid derived from methylprednisolone. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Didehydro methylprednisolone involves multiple steps starting from 16-dehydropregnenolone acetate (16-DPA). The process includes the formation of 16,17-epoxy progesterone, followed by hydroxylation and dehydrogenation reactions. The key steps involve:
Formation of 16,17-epoxy progesterone: This is achieved through the reaction of 16-DPA with peracetic acid.
Hydroxylation: The 16,17-epoxy progesterone is then hydroxylated using Rhizopus nigricans fermentation to form 11α-hydroxy-16,17-epoxy progesterone.
Dehydrogenation: The final step involves dehydrogenation to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Types of Reactions: 6,7-Didehydro methylprednisolone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
6,7-Didehydro methylprednisolone has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of HPLC methods.
Biology: Studied for its effects on cellular processes and gene expression.
Industry: Employed in the pharmaceutical industry for the production of anti-inflammatory drugs.
Wirkmechanismus
6,7-Didehydro methylprednisolone exerts its effects by binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the expression of specific genes involved in inflammation and immune response. This leads to the suppression of pro-inflammatory cytokines and the inhibition of leukocyte migration .
Vergleich Mit ähnlichen Verbindungen
- Methylprednisolone
- Prednisolone
- Dexamethasone
- Betamethasone
Comparison: 6,7-Didehydro methylprednisolone is unique due to its specific structural modifications, which enhance its anti-inflammatory and immunosuppressive properties compared to other glucocorticoids. It has a higher affinity for glucocorticoid receptors and a longer duration of action .
Eigenschaften
CAS-Nummer |
95810-22-3 |
|---|---|
Molekularformel |
C22H28O5 |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,8-9,14-15,17,19,23,25,27H,5,7,10-11H2,1-3H3/t14-,15-,17-,19+,20-,21-,22-/m0/s1 |
InChI-Schlüssel |
HUIXPSHOHWWSPD-SJLJSBKTSA-N |
Isomerische SMILES |
CC1=C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O |
Kanonische SMILES |
CC1=CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



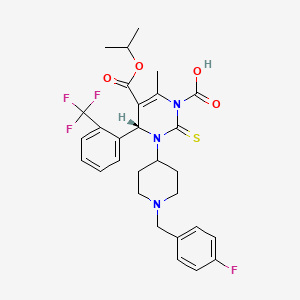
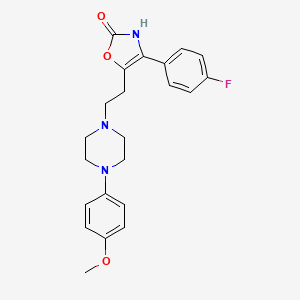


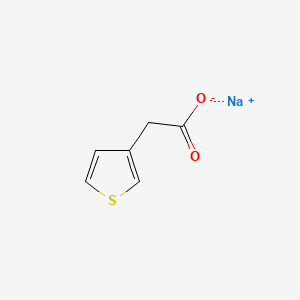
![N-(O-Anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide](/img/structure/B12761204.png)


